molecular formula C22H22N4O2 B2862651 N-([2,4'-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide CAS No. 2034434-05-2

N-([2,4'-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide

Cat. No.: B2862651
CAS No.: 2034434-05-2
M. Wt: 374.444
InChI Key: FOXJCCPLEJCLLL-UHFFFAOYSA-N
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Description

N-([2,4'-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide is a nicotinamide derivative featuring a bipyridinylmethyl substituent at the N-position and a cyclopentyloxy group at the 6-position of the pyridine ring. This compound is hypothesized to exhibit unique pharmacological properties due to its dual heterocyclic systems (nicotinamide and bipyridine) and lipophilic cyclopentyloxy moiety.

Properties

IUPAC Name

6-cyclopentyloxy-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c27-22(18-5-6-21(25-15-18)28-19-3-1-2-4-19)26-14-16-7-12-24-20(13-16)17-8-10-23-11-9-17/h5-13,15,19H,1-4,14H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXJCCPLEJCLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=C(C=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The 6-chloronicotinic acid serves as a starting material for introducing the cyclopentyloxy group.

  • Procedure :
    • React 6-chloronicotinic acid with cyclopentanol in the presence of a strong base (e.g., NaH or KOtBu) in anhydrous DMF at 80–100°C for 12–24 hours.
    • Acidic workup (1 M HCl) yields 6-(cyclopentyloxy)nicotinic acid.
  • Optimization :
    • Base Selection : KOtBu outperforms NaH in minimizing side reactions (e.g., esterification).
    • Solvent : DMSO enhances reaction rate but complicates purification; DMF balances reactivity and practicality.

Alternative Pathway: Mitsunobu Reaction

For substrates resistant to SNAr, Mitsunobu conditions (DIAD, PPh3) enable etherification using 6-hydroxynicotinic acid and cyclopentanol.

  • Yield : 68–72% after recrystallization (ethanol/water).

Synthesis of 4-(Aminomethyl)-2,4'-Bipyridine

Bipyridine Core Construction

The 2,4'-bipyridine scaffold is assembled via cross-coupling:

  • Suzuki-Miyaura Coupling :
    • React 4-bromopyridine with 2-pyridinylboronic acid using Pd(PPh3)4 catalyst and K2CO3 in dioxane/water (3:1) at 90°C.
    • Isolate 2,4'-bipyridine via column chromatography (SiO2, hexane/EtOAc 4:1).
  • Yield : 85–90%.

Introduction of Aminomethyl Group

Functionalize the 4-position of the bipyridine core:

  • Lithiation-Alkylation :
    • Treat 2,4'-bipyridine with LDA at -78°C, followed by reaction with Eschenmoser’s salt (Me2NCH2Cl).
    • Hydrolyze the intermediate with HCl to yield 4-(aminomethyl)-2,4'-bipyridine.
  • Reductive Amination :
    • React 4-pyridinecarboxaldehyde with 2-aminopyridine under H2 (1 atm) and Pd/C catalyst in MeOH.
  • Yield Comparison :




















    MethodYield (%)Purity (%)
    Lithiation6595
    Reductive Amination5590

Amide Bond Formation

Carboxylic Acid Activation

Activate 6-(cyclopentyloxy)nicotinic acid using:

  • EDCl/HOBt : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DCM.
  • Thionyl Chloride : Convert acid to acyl chloride, followed by reaction with bipyridinylmethylamine.

Coupling Reaction

Combine activated acid with 4-(aminomethyl)-2,4'-bipyridine:

  • Stir in DCM or DMF at 0°C → RT for 12 hours.
  • Purify via silica chromatography (EtOAc/MeOH 9:1) or recrystallization (acetone/hexane).
  • Yield : 75–80% (EDCl/HOBt); 70% (acyl chloride route).

Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3):
    δ 8.72 (d, J = 5.1 Hz, 1H, pyridine-H), 8.54 (s, 1H, NH), 7.89–7.30 (m, 6H, bipyridine-H), 5.45 (m, 1H, cyclopentyl-O), 4.62 (s, 2H, CH2NH).
  • HRMS : [M+H]+ calcd. for C23H23N4O2: 393.1802; found: 393.1805.

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H2O 70:30).
  • X-ray Crystallography : Confirms planar amide linkage and bipyridine geometry (cf.).

Comparative Analysis of Methodologies

Step Method Advantages Limitations
Nicotinic Acid Modification SNAr High regioselectivity Requires anhydrous conditions
Bipyridine Synthesis Suzuki-Miyaura Scalable, high yield Pd catalyst cost
Amide Coupling EDCl/HOBt Mild conditions Solvent removal challenges

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-([2,4’-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating the formation of metal complexes with unique properties.

    Biology: Investigated for its potential as a bioactive molecule, influencing cellular processes and signaling pathways.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where modulation of nicotinamide pathways is beneficial.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide involves its interaction with specific molecular targets and pathways. The bipyridine moiety allows for strong binding to metal ions, which can modulate enzymatic activity or cellular signaling. The nicotinamide core is known to participate in redox reactions, influencing metabolic processes and energy production.

Comparison with Similar Compounds

Structural Features

The target compound’s nicotinamide core is modified with a [2,4'-bipyridin]-4-ylmethyl group and a cyclopentyloxy substituent. Below is a comparative analysis with key analogs:

Compound Core Structure N-Substituent 6-Position Substituent Key Structural Differences
N-([2,4'-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide (Target) Nicotinamide [2,4'-Bipyridin]-4-ylmethyl Cyclopentyloxy Bipyridine system; bulky cyclopentyloxy group
6-Chloro-N-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)nicotinamide (72b) Nicotinamide Pyridin-4-ylmethyl + 4-Fluorophenyl Chloro Dual N-substituents; chloro vs. cyclopentyloxy
S-substituted N-(4-fluorophenyl)-6-mercapto-nicotinamides (7–53) Nicotinamide (thioether) 4-Fluorophenyl Variable S-substituents Thioether linkage; absence of bipyridine system
4-(4-Fluorophenyl)piperidine derivatives Piperidine Fluorophenyl N/A Different core (piperidine vs. nicotinamide)

Pharmacological and Physicochemical Properties

While experimental data for the target compound are unavailable, inferences can be drawn from analogs:

  • Electron-Withdrawing Effects : Fluorophenyl substituents (as in 72b) introduce electron-withdrawing effects, which may modulate receptor binding . The bipyridine system in the target compound could enhance π-π stacking interactions.
  • Steric Considerations : The bipyridinylmethyl group introduces steric bulk, possibly reducing binding affinity compared to smaller pyridinylmethyl analogs (e.g., 72b) .

Biological Activity

N-([2,4'-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide is a complex organic compound that integrates elements of bipyridine and nicotinamide structures. This compound has garnered attention for its potential biological activities, particularly due to its structural components which suggest various pharmacological effects.

Chemical Structure and Properties

The compound features a bipyridine moiety, known for its coordination properties with metal ions, and a cyclopentyloxy group that enhances lipophilicity. The nicotinamide portion indicates possible interactions in biological systems, especially in metabolic pathways involving nicotinamide adenine dinucleotide (NAD) .

Structural Overview

ComponentDescription
Bipyridine Moiety Facilitates coordination with metal ions
Cyclopentyloxy Group Increases lipophilicity and biological activity
Nicotinamide Portion Implicated in NAD metabolism and potential therapeutic effects

Biological Activity

The biological activity of this compound is primarily linked to its structural characteristics. Research indicates that derivatives of nicotinamide often exhibit anti-inflammatory and neuroprotective properties. These effects are attributed to their ability to modulate NAD levels and influence cellular signaling pathways .

Key Findings from Research Studies

  • Anti-inflammatory Effects : Compounds similar to this compound have shown promise in reducing inflammation in various models. For instance, studies have demonstrated that nicotinamide derivatives can inhibit pro-inflammatory cytokines .
  • Neuroprotective Properties : The compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .
  • Metabolic Regulation : By influencing NAD metabolism, this compound may play a role in managing conditions like diabetes, where NAD+ levels are crucial for insulin signaling .

Case Studies

Several studies have evaluated the pharmacological profiles of related compounds:

  • A study on nicotinamide derivatives indicated their effectiveness in modulating inflammatory responses in animal models of asthma .
  • Another research effort highlighted the neuroprotective effects of similar compounds in models of Alzheimer's disease, suggesting potential applications in cognitive health .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure TypeUnique Features
NicotinamidePyridine derivativeEssential for NAD synthesis; widely studied
6-(Cyclohexoxy)nicotinamideSimilar to targetCyclohexane ring may alter solubility
N-Methyl-NicotinamideMethylated formKnown for metabolic pathways but lacks bipyridine

The mechanism of action for this compound involves its interaction with various biological targets:

  • Binding Affinity : The compound's bipyridine moiety allows it to bind effectively to enzymes involved in NAD metabolism.
  • Cellular Signaling Modulation : By influencing pathways related to inflammation and cell survival, it has the potential to alter disease outcomes significantly .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-([2,4'-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves coupling the nicotinamide core with functionalized bipyridine and cyclopentyloxy precursors. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt under anhydrous conditions (DCM or DMF, 0–5°C) to link the nicotinamide and bipyridinylmethyl moieties .
  • Etherification : Introduce the cyclopentyloxy group via nucleophilic substitution (K₂CO₃, DMF, 80°C) .
  • Intermediate characterization : Monitor reactions via TLC and confirm intermediates using LC-MS. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • NMR spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent connectivity and stereochemistry. For example, bipyridine protons appear as doublets (δ 7.5–8.5 ppm) with coupling constants (J = 4.8–6.0 Hz) .
  • X-ray crystallography : Resolve crystal structures to confirm spatial arrangement (e.g., dihedral angles between aromatic planes) .
  • HRMS : Validate molecular weight (e.g., [M-H]⁻ peak at m/z 441.1563) .

Q. How is preliminary biological activity screening conducted for this compound?

  • Methodological Answer :

  • Enzyme inhibition assays : Test against targets like fungal CYP51 or viral proteases (IC₅₀ determination via fluorometric/colorimetric substrates) .
  • Cytotoxicity profiling : Use MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies enhance the compound’s antifungal or antiviral efficacy?

  • Methodological Answer :

  • Analog synthesis : Replace cyclopentyloxy with bulkier groups (e.g., cyclohexyl) or modify bipyridine substituents (e.g., electron-withdrawing Cl/CF₃) to probe steric/electronic effects .
  • Activity correlation : Use multivariate analysis to link structural features (e.g., logP, polar surface area) with bioactivity data. For example, increased lipophilicity may improve membrane permeability but reduce solubility .

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values across studies) be resolved?

  • Methodological Answer :

  • Assay standardization : Control variables like buffer pH, incubation time, and enzyme lot consistency.
  • Orthogonal validation : Confirm results using SPR (surface plasmon resonance) for binding affinity and cellular infectivity models (e.g., plaque reduction assays) .
  • Meta-analysis : Compare datasets across labs using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outlier conditions .

Q. What computational strategies predict target interactions for this compound?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model binding to fungal CYP51 (PDB: 1EA1). Focus on hydrogen bonds between the nicotinamide carbonyl and heme Fe³⁺ .
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess complex stability and identify key residues (e.g., Tyr118 in HIV-1 RNase H) .

Q. How do structural analogs (e.g., thiophene or triazole derivatives) compare in terms of mechanism and selectivity?

  • Methodological Answer :

  • Comparative crystallography : Overlay X-ray structures of analogs (e.g., thiophene-substituted vs. bipyridine derivatives) to identify conserved binding motifs .
  • Selectivity profiling : Screen against off-target kinases (e.g., EGFR, VEGFR2) using kinase profiling arrays. For example, trifluoromethyl groups may reduce off-target binding due to steric hindrance .

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